molecular formula C10H22ClNS B1447648 2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride CAS No. 1820639-50-6

2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride

Cat. No.: B1447648
CAS No.: 1820639-50-6
M. Wt: 223.81 g/mol
InChI Key: LTOIHBQFTMEWLI-UHFFFAOYSA-N
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Description

“2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1820639-50-6 . It has a molecular weight of 223.81 .


Molecular Structure Analysis

The IUPAC name of the compound is 2-((tert-butylthio)methyl)piperidine hydrochloride . The InChI code is 1S/C10H21NS.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h9,11H,4-8H2,1-3H3;1H .


Physical and Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Piperidine Alkaloids

The compound 2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride has been utilized in the synthesis of various piperidine alkaloids. For instance, cross-metathesis of chiral N-tert-butylsulfinylhomoallylamines with methyl vinyl ketone has facilitated the enantioselective synthesis of naturally occurring 2,6-cis-disubstituted piperidines, including dihydropinidine, isosolenopsin, isosolenopsin A, and 6-methylpipecolic acid hydrochlorides (Gonzalez-Gomez, Foubelo, & Yus, 2008). Additionally, an efficient stereocontrolled preparation of enantioenriched 2-allyl-(N-tert-butylsulfinyl)piperidine and its applications in the synthesis of various alkaloids have been demonstrated, showcasing the versatility of these chiral building blocks (Bosque, Gonzalez-Gomez, Foubelo, & Yus, 2012).

Chemical Synthesis Techniques

The compound has also been involved in chemical synthesis techniques beyond the realm of piperidine alkaloids. For example, piperidin-4-one hydrochloride was used as a raw material in the synthesis of 4-chloropiperidine hydrochloride through reduction and n-carbonylation processes, indicating the role of piperidine derivatives in various synthetic pathways (Zhang, 2010).

Spectroscopic and Structural Studies

Spectroscopic and structural studies of piperidine derivatives and their complexes have been conducted to understand their molecular structures and chemical properties. For instance, 2-phenylsulfanylpyridine and its analogues, including tert-butyl-substituted derivatives, have been characterized by NMR spectroscopy, providing insights into their molecular structures and the effects of substitution on chemical shifts and coordination properties (Mruk, Pazderski, Ścianowski, & Wojtczak, 2020).

Synthesis of Functionalized Heterocycles

Sulfur ylides stabilized by various groups have been reacted with five-membered-ring tert-butylsulfinyl aminals to yield functionalized chiral, nonracemic aziridines, which can be further transformed into pyrrolidines or piperidines depending on the reaction conditions. This showcases the application of this compound in synthesizing functionalized heterocycles with potential applications in medicinal chemistry and drug synthesis (Kokotos & Aggarwal, 2007).

Properties

IUPAC Name

2-(tert-butylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NS.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h9,11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOIHBQFTMEWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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